N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-methyl-3-amino-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and antitumor agent.
Materials Science: Thiadiazole derivatives are used in the development of organic semiconductors and other advanced materials due to their unique electronic properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signal transduction pathways by interacting with receptors and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: Another thiadiazole derivative with similar structural features but different functional groups.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide: A compound with a methoxy group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and antitumor agent, while the tert-butyl group provides steric hindrance that can influence its interaction with molecular targets .
Biological Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
1. Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C14H16N4O3S
Molecular Weight : 316.37 g/mol
The compound features a thiadiazole ring that contributes to its bioactivity, particularly in antimicrobial and antitumor properties. The presence of the nitro group enhances its reactivity and potential interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Signal Transduction Modulation : It interacts with various receptors and signaling molecules, influencing cellular pathways critical for growth and proliferation.
3.1 Antimicrobial Activity
Thiadiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that they can effectively inhibit the growth of various bacterial strains and fungi. For instance:
3.2 Antitumor Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- Case Study : Alam et al. (2020) evaluated a series of thiadiazole derivatives, including compounds similar to this compound against human cancer cell lines (A549 for lung cancer and SK-MEL-2 for skin cancer). The results demonstrated significant cytotoxicity with IC50 values as low as 4.27 µg/mL for certain derivatives .
Cell Line | IC50 Value (µg/mL) | Compound Tested |
---|---|---|
A549 (Lung) | 5.00 | N-(5-tert-butyl...) |
SK-MEL-2 (Skin) | 4.27 | N-(5-tert-butyl...) |
HCT15 (Colon) | 6.50 | N-(5-tert-butyl...) |
4. Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the thiadiazole ring and substituents significantly affect the biological activity:
- The tert-butyl group enhances lipophilicity and steric hindrance.
- The nitro group is crucial for enhancing antimicrobial and anticancer activities.
Similar compounds like N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide exhibit different activities due to variations in functional groups .
5. Comparative Analysis
Comparing this compound with other thiadiazole derivatives reveals its unique profile:
Compound | Antimicrobial Activity (Zone of Inhibition) | Antitumor Activity (IC50 µg/mL) |
---|---|---|
N-(5-tert-butyl...) | High | Moderate |
N-(5-(benzylthio)... | Moderate | High |
N-(5-tert-butyl...) with methoxy group | Low | High |
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8-5-6-9(7-10(8)18(20)21)11(19)15-13-17-16-12(22-13)14(2,3)4/h5-7H,1-4H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXGKJNOAFKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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